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Compound of Interest

Compound Name: 2-Amino-6-methoxyphenol

Cat. No.: B1281700

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Amino-6-methoxyphenol, a molecule of interest for researchers, scientists, and professionals
in drug development. Due to the limited availability of direct experimental spectra in public
literature, this guide combines theoretical predictions based on Density Functional Theory
(DFT) with established spectroscopic data from structurally analogous compounds. This
approach offers a robust, predictive database for the characterization of 2-Amino-6-
methoxyphenol.

Molecular Structure and Properties

2-Amino-6-methoxyphenol (IUPAC Name: 2-amino-6-methoxyphenol) is an organic
compound featuring a benzene ring substituted with an amino group, a hydroxyl group, and a
methoxy group.[1] These functional groups dictate its chemical reactivity and spectroscopic
behavior.

Computed Molecular Properties:
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Property Value

Molecular Formula C7HoNO:2

Molecular Weight 139.15 g/mol [1]

inChi INChl=1S/C7HI9NO2/c1-10-6-4-2-3-
5(8)7(6)9/h2-4,9H,8H2,1H3[1]

InChlKey QDXORTKZTNOXOP-UHFFFAOYSA-N[1]

Canonical SMILES COC1=CC=CC(=C10)N[1]

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for 2-Amino-6-
methoxyphenol, summarized in structured tables for clarity and comparative analysis.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy is crucial for identifying the functional groups within a molecule. The
predicted vibrational modes for 2-Amino-6-methoxyphenol are based on DFT calculations
and comparison with similar substituted phenols.[2][3][4]

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies and Assignments
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (asymmetric

~3450-3300 Strong (IR), Weak (Raman) and symmetric) of the amino
group
O-H stretching of the phenolic
~3300-3200 Broad, Strong (IR)
hydroxyl group
~3100-3000 Medium (IR), Strong (Raman) Aromatic C-H stretching
) ) C-H stretching of the methoxy
~2950-2850 Medium (IR), Medium (Raman)
group
N-H scissoring and Aromatic
~1620-1580 Strong (IR), Strong (Raman) )
C=C stretching
~1500-1400 Strong (IR), Strong (Raman) Aromatic C=C stretching
) ) C-H bending of the methoxy
~1450 Medium (IR), Medium (Raman)
group
Asymmetric C-O-C stretching
~1260-1200 Strong (IR), Medium (Raman) of the methoxy group and C-O
stretching of the phenol
~1180 Medium (IR), Medium (Raman) In-plane aromatic C-H bending
) ) Symmetric C-O-C stretching of
~1050-1020 Medium (IR), Medium (Raman)
the methoxy group
Out-of-plane aromatic C-H
~850-750 Strong (IR), Weak (Raman)

bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. The chemical shifts are predicted based on the electronic environment of each

nucleus.

Table 2: Predicted *H NMR Chemical Shifts (in ppm relative to TMS)
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Chemical Shift () Multiplicity Integration Assighment
6.5.7.0 " 3H Aromatic protons (H3,
H4, H5)

~4.5-5.5 brs 2H -NH2 protons

~8.5-9.5 brs 1H -OH proton

~3.8 S 3H -OCHs protons
Table 3: Predicted 13C NMR Chemical Shifts (in ppm relative to TMS)

Chemical Shift () Assighment

~145-150 C6 (attached to -OCHs)

~140-145 C1 (attached to -OH)

~135-140 C2 (attached to -NHz2)

~110-120 C3, C4, C5 (aromatic CH)

~55-60 -OCHs

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The
absorption maxima are influenced by the conjugated 11-system of the benzene ring and the
electronic effects of the substituents. For 2-aminophenols, characteristic absorption bands are

expected in the UV region.[5]

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

Amax (nm) Molar Absorptivity (g) Transition
~210-230 High - T
~280-300 Medium - T
~320-340 Low n - m*
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Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data
presented above. These protocols are based on standard practices for similar aromatic
compounds.[2][6][7][8]

FT-IR Spectroscopy

o Sample Preparation: The solid sample of 2-Amino-6-methoxyphenol is mixed with
spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture is then ground to
a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS
66V, is used.

o Data Acquisition: The spectrum is recorded in the range of 4000—400 cm~1. A resolution of £
2 cm~1is typically employed. Multiple scans (e.g., 32 or 64) are averaged to improve the
signal-to-noise ratio.

FT-Raman Spectroscopy

o Sample Preparation: The solid sample is placed in a glass capillary tube or a sample holder.

 Instrumentation: An FT-Raman spectrometer, often a module attached to an FTIR instrument
(e.g., Bruker FRA 106), is used. A Nd:YAG laser source operating at 1.064 pm is a common
excitation source.

o Data Acquisition: The spectrum is recorded in the range of 4000-100 cm~2. The laser power
is adjusted to avoid sample degradation (e.g., 200 mW). A spectral resolution of £ 2 cm~1 is
standard.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-Amino-6-methoxyphenol is dissolved in a
deuterated solvent (e.g., DMSO-ds or CDCIs3) in an NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard.

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
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o Data Acquisition: For *H NMR, standard pulse sequences are used. For 13C NMR, proton-
decoupled spectra are typically acquired to simplify the spectrum to single lines for each
carbon. Chemical shifts are reported in parts per million (ppm) relative to TMS.

UV-Vis Spectroscopy

o Sample Preparation: A stock solution of 2-Amino-6-methoxyphenol is prepared in a UV-
grade solvent (e.g., methanol or ethanol). Serial dilutions are made to obtain concentrations
that result in absorbance values within the linear range of the instrument (typically 0.1 to
1.0).

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Data Acquisition: The absorbance spectrum is recorded over a range of 200—800 nm. The
solvent is used as a blank to obtain a baseline correction.

Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis

Sample Preparation Data Acquisition

Dissolve in
UV-Grade Solvent

UV-Vis Spectrophotometer

Data Analysis Output

( Spectral Interpretation ' | :
| and Peak Assignment mmg Spectroscopic Database

i NMR Spectrometer

Dissolve in
Deuterated Solvent
—

1

2-Amino-6-methoxyphenol

Pack in Capillary FT-Raman Spectrometer
Prepare KBr Pellet g FT-IR Spectrometer

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1281700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic analysis of 2-Amino-6-
methoxyphenol.

Integrated Experimental and Computational
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Caption: Logical relationship between experimental and computational approaches in
spectroscopy.
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Representative Sighaling Pathway for Phenolic
Antioxidants

Given that 2-methoxyphenols exhibit antioxidant properties, a representative pathway
illustrating their potential mechanism of action in mitigating oxidative stress is shown below.[9]
[10] This is a generalized pathway for phenolic compounds.
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Caption: A representative signaling pathway for the antioxidant action of phenolic compounds.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1281700?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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